molecular formula C14H9ClF3NO2 B13860579 (S)-Efavirenz-13C6

(S)-Efavirenz-13C6

Cat. No.: B13860579
M. Wt: 321.63 g/mol
InChI Key: XPOQHMRABVBWPR-VLYMYCQESA-N
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Description

(S)-Efavirenz-13C6 is a labeled compound of Efavirenz, an antiretroviral drug used in the treatment of human immunodeficiency virus (HIV) infection. The compound is isotopically labeled with carbon-13, which makes it useful in various scientific studies, including pharmacokinetic and metabolic research. The (S)-enantiomer of Efavirenz is known for its specific activity and effectiveness in inhibiting the reverse transcriptase enzyme of HIV.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Efavirenz-13C6 involves several steps, starting from commercially available starting materials. The key steps include the introduction of the carbon-13 isotope and the formation of the (S)-enantiomer. The synthetic route typically involves:

    Introduction of Carbon-13 Isotope: This can be achieved through the use of carbon-13 labeled reagents in the synthesis process.

    Formation of (S)-Enantiomer: This step involves the use of chiral catalysts or chiral resolution techniques to obtain the desired enantiomer.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Scaling Up the Synthesis: Using larger quantities of starting materials and reagents.

    Optimization of Reaction Conditions: Ensuring that the reactions are efficient and yield high purity products.

    Purification and Isolation: Using techniques such as crystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-Efavirenz-13C6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of this compound, which can be studied for their pharmacological properties.

Scientific Research Applications

(S)-Efavirenz-13C6 has a wide range of scientific research applications, including:

    Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Efavirenz in the body.

    Metabolic Research: Helps in identifying and quantifying the metabolites of Efavirenz.

    Drug Interaction Studies: Used to study the interactions of Efavirenz with other drugs.

    Biological Research: Helps in understanding the mechanism of action of Efavirenz at the molecular level.

    Industrial Applications: Used in the development and optimization of antiretroviral therapies.

Mechanism of Action

(S)-Efavirenz-13C6 exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. The compound binds to the enzyme’s active site, preventing the transcription of viral RNA into DNA. This inhibition blocks the replication of the virus, reducing the viral load in the patient’s body. The molecular targets include the reverse transcriptase enzyme and the pathways involved in viral replication.

Comparison with Similar Compounds

Similar Compounds

    Efavirenz: The non-labeled version of (S)-Efavirenz-13C6.

    Nevirapine: Another non-nucleoside reverse transcriptase inhibitor used in HIV treatment.

    Delavirdine: A similar compound with a different chemical structure but similar mechanism of action.

Uniqueness

This compound is unique due to its isotopic labeling with carbon-13, which makes it particularly useful in scientific research. The (S)-enantiomer also provides specific activity and effectiveness in inhibiting the reverse transcriptase enzyme, making it a valuable tool in the study of HIV treatment and drug development.

Biological Activity

(S)-Efavirenz-13C6 is a stable isotopically labeled derivative of efavirenz, a well-known non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV. This compound is particularly significant in pharmacokinetic studies due to its ability to provide insights into drug metabolism and interactions within biological systems. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and clinical implications.

The primary biological activity of this compound lies in its ability to inhibit the reverse transcriptase enzyme of HIV. By binding to the active site of this enzyme, it prevents the transcription of viral RNA into DNA, thereby blocking viral replication and reducing viral load in infected individuals. This mechanism is critical for effective antiretroviral therapy, as it helps manage HIV infection and improves patient outcomes.

Pharmacokinetics

This compound serves as an internal standard in pharmacokinetic studies, allowing researchers to quantify efavirenz levels in biological samples accurately. Its isotopic labeling enhances tracking and measurement capabilities in complex biological matrices. The molecular formula for this compound is C15H10ClF3N2O2 (with six carbon-13 isotopes), and it has a molecular weight of approximately 321.63 g/mol.

Key Pharmacokinetic Parameters

ParameterValue
Molecular Weight321.63 g/mol
IUPAC Name(4S)-6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazin-2-one
Route of AdministrationOral
Half-Life40 to 55 hours
Peak Plasma Concentration3 to 5 hours post-dose

Drug Interactions

This compound has been shown to interact with various enzymes and transport proteins involved in drug metabolism. Notably, it is a potent inducer of cytochrome P450 2B6 and 3A enzymes, which are crucial for its own metabolism as well as that of other co-administered drugs . Such interactions can lead to altered drug levels and potential therapeutic failures or increased toxicity when used with other medications.

Case Studies

  • Population Variability : A study examining the impact of genetic polymorphisms on efavirenz pharmacokinetics revealed significant differences in plasma concentrations among different populations. For instance, Tanzanian patients exhibited a pronounced autoinduction effect, leading to decreased plasma efavirenz concentrations over time, while Ethiopian patients did not show this trend .
  • Central Nervous System Side Effects : Research has indicated that central nervous system side effects are common among patients treated with efavirenz. A cohort study found relationships between plasma concentration levels of efavirenz and the incidence of neuropsychiatric symptoms, highlighting the importance of monitoring plasma levels to mitigate adverse effects .

Properties

Molecular Formula

C14H9ClF3NO2

Molecular Weight

321.63 g/mol

IUPAC Name

(4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one

InChI

InChI=1S/C14H9ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,20)/t13-/m0/s1/i3+1,4+1,7+1,9+1,10+1,11+1

InChI Key

XPOQHMRABVBWPR-VLYMYCQESA-N

Isomeric SMILES

C1CC1C#C[C@]2([13C]3=[13C]([13CH]=[13CH][13C](=[13CH]3)Cl)NC(=O)O2)C(F)(F)F

Canonical SMILES

C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F

Origin of Product

United States

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